molecular formula C10H10O3 B8668841 8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

Cat. No. B8668841
M. Wt: 178.18 g/mol
InChI Key: VAZVOXRCXASBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-7-4-8(6-11)5-9-10(7)13-3-2-12-9/h4-6H,2-3H2,1H3

InChI Key

VAZVOXRCXASBLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCO2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (240 mg, 0.987 mmol) in DMF (5 mL) were added LiCL (126 mg, 2.96 mmol), Me Sn (0.137 mL, 0.987 mmol) and PdCL2(PPh)2 (35 mg, 0.049 mmol). After heated at 70° C. for 12 hr, the mixture was cooled down to room temperature and diluted with aqueous KF solution. The resulting solution was extracted several times with DCM. The organic parts were combined, concentrated and purified with column chromatography (silica, 10-40% Ethyl acetate in hexane) affording the title compound as an off-white solid (145 mg, 83%): MS (ES) m/z 179 (M+H)+.
Quantity
240 mg
Type
reactant
Reaction Step One
[Compound]
Name
Me Sn
Quantity
0.137 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCL2(PPh)2
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

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